Diethylphosphinic acid
Overview
Description
Diethylphosphinic acid is an organophosphorus compound with the molecular formula C₄H₁₁O₂P. It is a colorless liquid that is used in various industrial and scientific applications. This compound is known for its high reactivity due to the presence of the phosphorus-hydrogen bond, making it a valuable reagent in organic synthesis and other chemical processes .
Scientific Research Applications
Diethylphosphinic acid has a wide range of applications in scientific research:
Mechanism of Action
As a flame retardant, DEPA functions by promoting char formation during combustion. It decomposes at elevated temperatures, releasing phosphorus-containing radicals that react with the material’s surface, creating a protective layer. This layer inhibits further combustion and heat transfer, thus reducing the flammability of the material .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethylphosphinic acid can be synthesized through several methods. One common method involves the reaction of alkali metal phosphinates with inorganic mineral acids in a polar solvent. This process typically requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting sodium diethyl phosphinate with aluminum salts. This method involves heating the sodium diethyl phosphinate solution, adjusting the pH, and adding potassium permanganate solution dropwise. The reaction is then filtered to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Diethylphosphinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can participate in substitution reactions, where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and amines are used under basic conditions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various organophosphorus compounds.
Comparison with Similar Compounds
Triethylphosphine: Another organophosphorus compound with similar reactivity but different applications.
Diethylphosphite: A related compound used in similar synthetic applications but with different chemical properties.
Uniqueness: Diethylphosphinic acid is unique due to its high reactivity and versatility in various chemical reactions. Its ability to form stable complexes with metal ions and its use as a flame retardant distinguish it from other similar compounds .
Properties
IUPAC Name |
diethylphosphinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O2P/c1-3-7(5,6)4-2/h3-4H2,1-2H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLIMPGQZDZPSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400487 | |
Record name | diethylphosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
813-76-3 | |
Record name | diethylphosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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